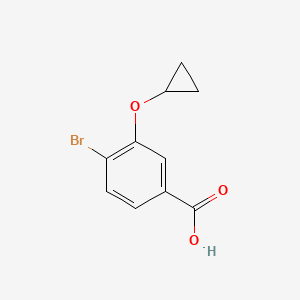

4-Bromo-3-cyclopropoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

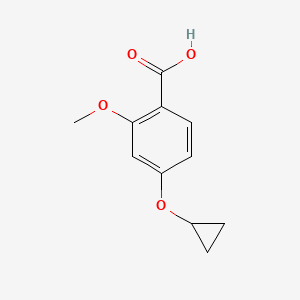

4-Bromo-3-cyclopropoxybenzoic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . It belongs to the category of carboxylic acids .

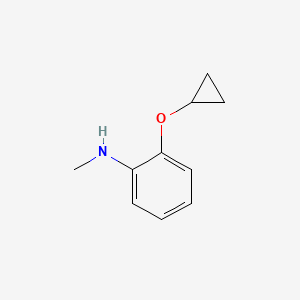

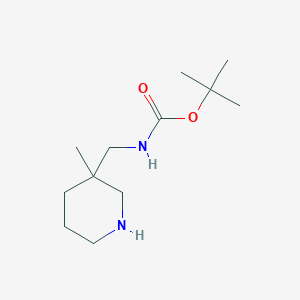

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a bromine atom at the 4-position and a cyclopropoxy group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoic acid derivatives are known to undergo various reactions. For instance, benzoic acid can react with OH, NO3, and SO4− radicals in the atmosphere .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.08 g/mol and a molecular formula of C10H9BrO3 .Wissenschaftliche Forschungsanwendungen

Polybrominated Dibenzo-p-dioxins and Dibenzofurans

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are contaminants found in brominated flame retardants. These compounds, similar in structure to their chlorinated counterparts, are produced during combustion processes and have raised health concerns due to their potential toxic effects, including liver toxicity and endocrine disruption. Research suggests that the biological effects of PBDDs and PBDFs are comparable to those of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs), indicating significant environmental and health implications of these brominated compounds (Mennear & Lee, 1994).

Health Effects of PBDDs and PBDFs

The health effects of PBDDs and PBDFs have been a concern due to their similarity to PCDDs and PCDFs. While extensive research has been conducted on the health effects of chlorinated dioxins and furans, less is known about the brominated and mixed chloro/bromo homologs. However, available literature suggests that brominated compounds share similar toxicity profiles with their chlorinated homologs. The increasing use of brominated flame retardants has heightened concerns over potential human and wildlife exposure to these compounds (Birnbaum, Staskal, & Diliberto, 2003).

Gallic Acid: Anti-inflammatory Properties

Gallic acid, a naturally occurring compound, has garnered attention for its potent anti-inflammatory properties. This review highlights the pharmacological activities and mechanisms of action of gallic acid in inflammatory diseases, suggesting its potential as a candidate for treating various inflammation-related conditions. Gallic acid's actions involve modulating MAPK and NF-κB signaling pathways, indicating its therapeutic potential beyond the scope of brominated compounds but relevant in the context of biochemical research (Bai et al., 2020).

Analytical Methods for Antioxidant Activity

Research on antioxidants, including those derived from brominated compounds, is crucial in fields ranging from food engineering to pharmacy. This review discusses various tests used to determine antioxidant activity, highlighting the importance of antioxidants in mitigating oxidative stress and their implications in health and disease. The detailed analysis of these methods underscores the relevance of brominated compounds in scientific research, given their potential antioxidant properties (Munteanu & Apetrei, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-3-cyclopropyloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGPDGZVOQAZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1378903.png)

![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)

![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)

![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)

![Benzyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1378921.png)